2-(4-(Trifluoromethyl)phenyl)acetamidine
Description
2-(4-(Trifluoromethyl)phenyl)acetamidine is an organic compound with the molecular formula C9H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamidine moiety.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYOUSCGIALYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)acetamidine typically involves the reaction of 4-(trifluoromethyl)benzylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the acetamidine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetamidine group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its unique trifluoromethyl group enhances biological activity and pharmacokinetic properties, making it valuable in the development of anti-inflammatory and analgesic drugs. For instance, studies have shown that derivatives of this compound exhibit promising results against various pathogens, including Cryptosporidium, indicating potential for treating parasitic infections .
Case Study:
Research indicates that modifications to the aryl tail group of acetamidine derivatives can significantly affect their potency. For example, a study synthesized 70 compounds to explore structure-activity relationships, revealing that electron-withdrawing groups like trifluoromethyl improve efficacy against Cryptosporidium .
Agricultural Chemicals
Enhancement of Agrochemical Efficacy:
2-(4-(Trifluoromethyl)phenyl)acetamidine is utilized in formulating agrochemicals. Its incorporation improves the stability and bioavailability of pesticides and herbicides, leading to enhanced efficacy in agricultural applications. The trifluoromethyl group contributes to the compound's ability to interact favorably with biological systems, increasing the effectiveness of crop protection agents .
Material Science
Development of Advanced Materials:
The compound is being explored for its potential in creating advanced materials, including polymers with improved thermal and chemical resistance. The incorporation of the trifluoromethyl group can modify material properties, making them suitable for high-performance applications.
Analytical Chemistry
Use as a Reagent:
In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances. Its unique chemical properties allow it to be used effectively in various analytical methods, aiding researchers in complex mixture analyses .
Toxicological Considerations
Safety Profile:
While this compound has many beneficial applications, it also presents certain toxicity risks. According to safety data sheets, it is classified as harmful if swallowed or inhaled and poses chronic hazards to aquatic environments . Thus, handling precautions are essential in laboratory and industrial settings.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)acetamidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
Uniqueness
2-(4-(Trifluoromethyl)phenyl)acetamidine is unique due to its acetamidine group, which imparts distinct chemical reactivity compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Biological Activity
2-(4-(Trifluoromethyl)phenyl)acetamidine is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring and an acetamidine moiety. Its molecular formula is CHFN. This compound has garnered interest in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzylamine with acetonitrile, often facilitated by Lewis acid catalysts. The reaction conditions are optimized for high yields and purity, making this compound accessible for further biological evaluation .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. It has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound induces apoptosis in these cells through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways.
- Cytotoxicity Assays : The IC values for MCF-7 and HepG2 cells were determined using standard MTT assays.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 ± 1.5 |
| HepG2 | 9.8 ± 0.8 |
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates membrane penetration. Once inside the cell, it interacts with specific molecular targets, modulating enzyme activity and triggering apoptotic pathways .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of trifluoromethyl-substituted compounds exhibited significant antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Evaluation : Research published in Molecules highlighted that this compound induced G2/M phase arrest in HepG2 cells, leading to increased apoptosis rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
